molecular formula C14H18ClNO2 B12322579 (E)-1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-(diethylamino)prop-2-EN-1-one

(E)-1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-(diethylamino)prop-2-EN-1-one

Cat. No.: B12322579
M. Wt: 267.75 g/mol
InChI Key: DXUCXBYTSFDWEF-VOTSOKGWSA-N
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Description

(E)-1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-(diethylamino)prop-2-EN-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are precursors to flavonoids and isoflavonoids. This compound is characterized by the presence of a chloro group, a hydroxy group, and a diethylamino group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-(diethylamino)prop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Purification of the product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-(diethylamino)prop-2-EN-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of a quinone derivative.

    Reduction: Formation of a diol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-(diethylamino)prop-2-EN-1-one is used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of flavonoids and other bioactive compounds.

Biology

In biological research, this compound is studied for its potential antioxidant and antimicrobial properties. Its structural similarity to natural chalcones makes it a candidate for investigating biological activities.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications, including anti-inflammatory and anticancer activities. The presence of the diethylamino group may enhance its bioavailability and efficacy.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (E)-1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-(diethylamino)prop-2-EN-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the diethylamino group can enhance its lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-Hydroxyphenyl)-3-(diethylamino)prop-2-EN-1-one: Lacks the chloro group, which may affect its chemical reactivity and biological activity.

    (E)-1-(5-Chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-EN-1-one: Contains a dimethylamino group instead of a diethylamino group, which may influence its pharmacokinetic properties.

    (E)-1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-(morpholino)prop-2-EN-1-one: Contains a morpholino group, which may alter its solubility and biological activity.

Uniqueness

The presence of the chloro group, hydroxy group, and diethylamino group in (E)-1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-(diethylamino)prop-2-EN-1-one makes it unique among similar compounds

Properties

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

IUPAC Name

(E)-1-(5-chloro-2-hydroxy-4-methylphenyl)-3-(diethylamino)prop-2-en-1-one

InChI

InChI=1S/C14H18ClNO2/c1-4-16(5-2)7-6-13(17)11-9-12(15)10(3)8-14(11)18/h6-9,18H,4-5H2,1-3H3/b7-6+

InChI Key

DXUCXBYTSFDWEF-VOTSOKGWSA-N

Isomeric SMILES

CCN(CC)/C=C/C(=O)C1=C(C=C(C(=C1)Cl)C)O

Canonical SMILES

CCN(CC)C=CC(=O)C1=C(C=C(C(=C1)Cl)C)O

Origin of Product

United States

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